2-(4-fluorophenyl)-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

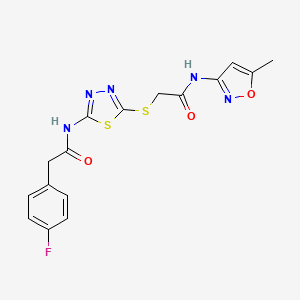

The compound 2-(4-fluorophenyl)-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic molecule featuring:

- A 4-fluorophenyl group (electron-withdrawing substituent).

- A 1,3,4-thiadiazole core (five-membered ring with sulfur and nitrogen atoms).

- A thioether linkage connecting the thiadiazole to a 2-oxoethyl group.

- A 5-methylisoxazole moiety (five-membered heterocycle with oxygen and nitrogen).

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O3S2/c1-9-6-12(22-25-9)18-14(24)8-26-16-21-20-15(27-16)19-13(23)7-10-2-4-11(17)5-3-10/h2-6H,7-8H2,1H3,(H,18,22,24)(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPMJCLNVSXFCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

Attachment of the Isoxazole Moiety: The isoxazole ring is introduced by reacting 5-methylisoxazole-3-carboxylic acid with appropriate amines to form the corresponding amide.

Coupling Reactions: The final step involves coupling the fluorophenyl group with the thiadiazole and isoxazole intermediates using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Electrophilic reagents such as bromine (Br₂) or nitrating agents under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and reduced aromatic rings.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. The National Cancer Institute (NCI) has conducted screenings that revealed notable cytotoxic effects.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| COLO 205 (Colon) | 15.72 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (Breast) | 27.3 | Inhibition of cell proliferation |

| HCT116 (Colon) | 6.2 | Disruption of cell cycle |

The compound's ability to induce apoptosis is attributed to the activation of caspases and disruption of mitochondrial membrane potential. Additionally, it causes G1 phase arrest in certain cancer cell lines, preventing further proliferation and potentially inhibiting angiogenesis by affecting vascular endothelial growth factor (VEGF).

Case Study 1: Efficacy in Human Tumor Models

A peer-reviewed study assessed the efficacy of this compound in human tumor xenograft models. Results demonstrated a significant reduction in tumor volume compared to control groups treated with vehicle alone, indicating promising antitumor activity.

Case Study 2: Pharmacokinetics and Toxicology

In vivo pharmacokinetic studies showed a favorable absorption profile with peak plasma concentrations achieved within two hours post-administration. Toxicological assessments indicated minimal adverse effects at therapeutic doses, suggesting a good safety profile for potential clinical use.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target molecules and thereby exerting its effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical distinctions between the target compound and its analogs:

Electronic and Steric Considerations

- Thioether vs.

- Substituent Effects :

- The 4-fluorophenyl group in the target compound and Flufenacet contributes to stability and binding via electron-withdrawing effects.

- The 5-methylisoxazole in the target compound introduces additional hydrogen-bonding capacity, unlike Flufenacet’s trifluoromethyl group, which primarily affects steric bulk and electronegativity .

- Thiadiazole Core : The 1,3,4-thiadiazole ring is common in agrochemicals due to its metabolic stability and ability to interact with biological targets .

Biological Activity

The compound 2-(4-fluorophenyl)-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a novel chemical entity with potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action that could be beneficial in various biological contexts. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 476.5 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-N-[5-[2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |

| CAS Number | 955730-67-3 |

Antimicrobial Properties

Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial activity. The specific compound has shown promise against various bacterial strains, particularly those resistant to conventional antibiotics. In vitro studies revealed that it can inhibit the growth of Staphylococcus aureus and Escherichia coli , suggesting its potential as a lead compound for developing new antimicrobial agents .

The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways. The fluorophenyl group enhances lipophilicity, allowing better membrane penetration, while the thiadiazole moiety may interfere with enzymatic processes critical for bacterial survival .

Case Studies

-

Antimycobacterial Activity

A study conducted on novel thiadiazole derivatives demonstrated that compounds similar to this compound exhibited significant activity against Mycobacterium tuberculosis . The results indicated an IC50 value in the low micromolar range, highlighting its potential in treating tuberculosis . -

Cytotoxicity Assessment

Cytotoxicity assays performed on human cancer cell lines revealed that this compound has selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to differential uptake mechanisms and metabolic pathways utilized by cancer cells .

Pharmacokinetics

Studies on pharmacokinetics are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable oral bioavailability and a half-life suitable for therapeutic use .

Toxicological Profile

Toxicological evaluations indicate that the compound has a low toxicity profile in animal models, with no significant adverse effects observed at therapeutic doses. Long-term studies are ongoing to assess chronic toxicity and carcinogenic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-fluorophenyl)-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Step 1 : Formation of the thiadiazole core by reacting 2-amino-1,3,4-thiadiazole derivatives with chloroacetyl chloride in the presence of triethylamine, typically under reflux conditions (4–6 hours) .

- Step 2 : Introduction of the 5-methylisoxazole moiety via nucleophilic substitution or coupling reactions. For example, reacting the thioether intermediate with 5-methylisoxazol-3-amine in DMF or dioxane at 20–25°C, monitored by TLC .

- Purification : Recrystallization from ethanol-DMF mixtures or pet-ether is commonly employed to isolate the final product .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, thiadiazole carbons at δ 160–170 ppm) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] for CHFNOS at m/z 399.04) .

- Elemental analysis : Matching calculated vs. observed C, H, N, S percentages (±0.3%) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Initial screening often involves:

- In vitro enzyme inhibition assays : For targets like cyclooxygenase-2 (COX-2) or kinases, using fluorogenic substrates and IC determination .

- Antimicrobial testing : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer : Contradictions may arise from variations in:

- Assay conditions : Standardize parameters (e.g., pH, temperature, cell passage number) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .

- Compound purity : Use HPLC (>95% purity) to eliminate confounding effects from synthetic byproducts .

- Structural analogs : Compare activity of derivatives (e.g., replacing the fluorophenyl with chlorophenyl) to identify SAR trends .

Q. What strategies optimize the synthesis yield and scalability of this compound?

- Methodological Answer :

- Solvent optimization : Replace DMF with acetonitrile or THF to improve reaction homogeneity and reduce side products .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate thioether formation .

- Flow chemistry : Adapt batch reactions to continuous flow systems for better temperature control and scalability (e.g., using microreactors) .

Q. How can computational modeling aid in understanding this compound’s mechanism of action?

- Methodological Answer :

- Molecular docking : Predict binding affinity to targets like COX-2 (PDB ID: 5KIR) using AutoDock Vina .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to identify critical interactions .

- QSAR models : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity .

Q. What methodologies address toxicity concerns in preclinical studies?

- Methodological Answer :

- Acute toxicity testing : Administer graded doses (10–1000 mg/kg) in Wistar rats, monitoring organ histopathology and serum biomarkers (ALT, creatinine) for 14 days .

- Genotoxicity assays : Perform Ames tests (TA98 strain) to detect mutagenic potential .

- Metabolic stability : Assess hepatic clearance using liver microsomes (e.g., human CYP3A4 isoforms) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Library design : Synthesize analogs with systematic substitutions (e.g., varying isoxazole methyl groups, fluorophenyl position) .

- Multivariate analysis : Apply Principal Component Analysis (PCA) to reduce dimensionality of bioactivity data .

- Statistical validation : Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across triplicate experiments .

Q. What analytical approaches differentiate isomeric impurities in the final product?

- Methodological Answer :

- Chiral HPLC : Employ CHIRALPAK IG-3 columns to resolve enantiomers (mobile phase: hexane/isopropanol 90:10) .

- 2D NMR (NOESY) : Detect spatial proximity between fluorophenyl and thiadiazole protons to confirm regiochemistry .

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives (e.g., CCDC deposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.